

Euparin: A Comprehensive Technical Guide on its Molecular Structure and Function

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Compound of Interest

Compound Name: Euparin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Euparin is a naturally occurring benzofuran derivative found in various plant species, notably from the Eupatorium and Petasites genera. This document provides an in-depth technical overview of the molecular structure, biological functions, and mechanisms of action of **Euparin**, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Properties

Euparin, with the chemical formula $C_{13}H_{12}O_3$, is structurally identified as 1-(6-hydroxy-2-prop-1-en-2-yl-1-benzofuran-5-yl)ethanone.^[1] Its molecular structure consists of a benzofuran core substituted with a hydroxyl group, an acetyl group, and an isopropenyl group. This unique arrangement of functional groups is pivotal to its biological activities.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₂ O ₃	[1][2][3][4]
IUPAC Name	1-(6-hydroxy-2-prop-1-en-2-yl-1-benzofuran-5-yl)ethanone	[1]
Molecular Weight	216.23 g/mol	[1][2][4][5]
CAS Number	532-48-9	[1][2][3]
Appearance	Yellow powder	[6]
Melting Point	152-153 °C	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Practically insoluble in water (0.061 g/L at 25 °C).	[6]
SMILES	<chem>CC(=C)C1=CC2=CC(=C(C=C2O1)O)C(=O)C</chem>	[1]
InChI	InChI=1S/C13H12O3/c1-7(2)12-5-9-4-10(8(3)14)11(15)6-13(9)16-12/h4-6,15H,1H2,2-3H3	[1][2]

Biological Functions and Therapeutic Potential

Euparin has demonstrated a range of biological activities, highlighting its potential for therapeutic applications. These include antiviral, antioxidant, antifungal, and antidepressant effects.

Antiviral Activity

Euparin exhibits significant antiviral activity, particularly against poliovirus types 1, 2, and 3.[5] [7] Its mechanism of action appears to occur during the initial stages of the viral replication cycle, from virus adsorption to the first twenty minutes post-infection.[1][2][3][6][8][9]

Virus	EC ₅₀ (µg/mL)	Reference
Poliovirus Type 1	0.47	[5][7]
Poliovirus Type 2	0.12	[5][7]
Poliovirus Type 3	0.15	[5][7]

Antidepressant Activity

Recent studies have elucidated the antidepressant properties of **Euparin**. It has been shown to reduce depression-like behaviors in preclinical models by modulating monoaminergic neurotransmitters and decreasing monoamine oxidase and reactive oxygen species (ROS) levels in the brain.[5][7][10] The underlying mechanism involves the SAT1/NMDAR2B/BDNF signaling pathway.[1][2][5][7][10][11]

Antioxidant Activity

Euparin demonstrates moderate antioxidant activity.[1][2][3][6][8][9] This is attributed to its ability to act as a free radical scavenger or hydrogen donor, a property that has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[12]

Antifungal Activity

Euparin has also been reported to possess antifungal properties, specifically against the dermatophyte *Trichophyton mentagrophytes*. [1][2][3][6][8][9]

Mechanisms of Action & Signaling Pathways

Antidepressant Signaling Pathway

Euparin's antidepressant effects are mediated through the upregulation of the Spermidine/Spermine N1-Acetyltransferase 1 (SAT1), N-methyl-D-aspartate receptor subtype 2B (NMDAR2B), and Brain-Derived Neurotrophic Factor (BDNF) signaling cascade.[1][2][5][7][10][11] **Euparin** treatment has been shown to reverse the stress-induced decrease in the expression of these key proteins in the frontal cortex and hippocampus.[1]

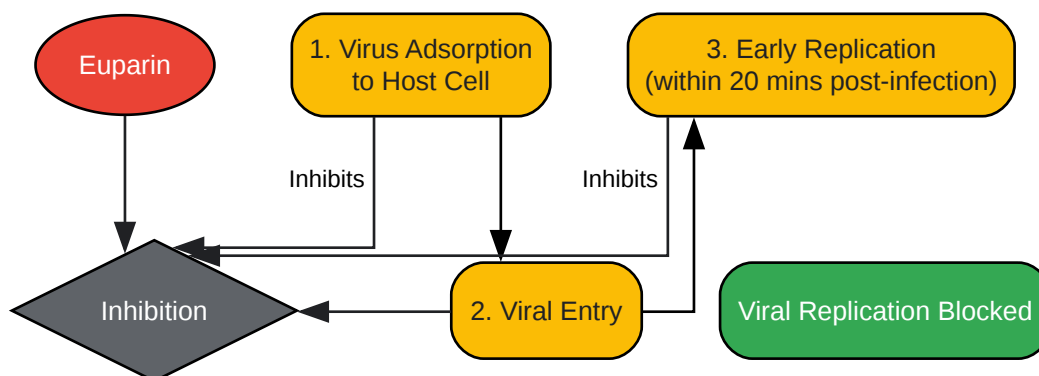


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Caption: **Euparin**'s antidepressant signaling pathway.

Antiviral Mechanism Workflow

The antiviral action of **Euparin** against poliovirus is concentrated in the early phases of viral infection. The proposed workflow involves the inhibition of processes occurring from the initial attachment of the virus to the host cell up to the early stages of viral replication.



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Caption: Proposed workflow of **Euparin**'s antiviral action.

Experimental Protocols

Plaque Reduction Assay for Poliovirus

This protocol is adapted from standard virological methods to determine the antiviral efficacy of **Euparin** against poliovirus.

- Cell Culture: Seed HeLa or Vero cells in 6-well plates to form a confluent monolayer.
- Virus Dilution: Prepare serial dilutions of the poliovirus stock.

- Infection: Incubate the cell monolayers with the virus dilutions in the presence and absence of various concentrations of **Euparin** for a defined adsorption period (e.g., 1 hour).
- Overlay: After adsorption, remove the inoculum and overlay the cells with a medium containing agar or carboxymethyl cellulose to restrict virus spread to adjacent cells.
- Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
- Staining and Counting: Fix the cells and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.
- Calculation of EC₅₀: The 50% effective concentration (EC₅₀) is calculated as the concentration of **Euparin** that reduces the number of plaques by 50% compared to the virus control.

DPPH Radical Scavenging Assay for Antioxidant Activity

This spectrophotometric assay is used to assess the free radical scavenging capacity of **Euparin**.

- Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol).
- Sample Preparation: Prepare various concentrations of **Euparin** and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.
- Reaction Mixture: Add the **Euparin** or standard solutions to the DPPH solution.
- Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
- Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.
- Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance of the sample compared to the control.

Antifungal Susceptibility Testing against *Trichophyton mentagrophytes*

This protocol, based on the broth microdilution method, determines the minimum inhibitory concentration (MIC) of **Euparin** against *T. mentagrophytes*.

- **Inoculum Preparation:** Prepare a standardized suspension of *T. mentagrophytes* conidia from a fresh culture.
- **Drug Dilution:** Prepare serial dilutions of **Euparin** in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
- **Inoculation:** Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions.
- **Incubation:** Incubate the plates at an appropriate temperature (e.g., 28-30°C) for a period sufficient for fungal growth (typically 4-7 days).
- **Determination of MIC:** The MIC is determined as the lowest concentration of **Euparin** that causes a significant inhibition of fungal growth (e.g., 80% inhibition) compared to the drug-free control well.

Conclusion

Euparin is a promising natural compound with a diverse pharmacological profile. Its well-defined molecular structure provides a basis for its multifaceted biological activities, including antiviral, antidepressant, antioxidant, and antifungal effects. The elucidation of its mechanism of action in depression via the SAT1/NMDAR2B/BDNF pathway opens new avenues for the development of novel therapeutics. Further research is warranted to fully explore the therapeutic potential of **Euparin** and its derivatives in various disease models. The experimental protocols detailed herein provide a foundation for the continued investigation of this intriguing molecule.

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